molecular formula C21H27N5O4 B3206128 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide CAS No. 1040663-68-0

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide

Cat. No.: B3206128
CAS No.: 1040663-68-0
M. Wt: 413.5 g/mol
InChI Key: OPDNVOMDMASSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain , thereby effectively blocking the receptor's enzymatic activity and subsequent autophosphorylation. The primary research application of this inhibitor is in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is a well-established driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and certain subtypes of breast and lung cancer. By potently inhibiting FGFR signaling, this compound allows researchers to suppress the proliferation and induce apoptosis in FGFR-addicted cancer cell lines , providing a critical tool for validating FGFR as a therapeutic target in specific tumor contexts. Its research value extends to the study of drug resistance mechanisms, the exploration of combination therapies, and the functional dissection of the FGFR signaling pathway in both physiological and pathological settings, making it an essential pharmacological probe for preclinical cancer research.

Properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-21(2,3)13-18(27)22-10-11-30-19-9-8-17-23-24-20(26(17)25-19)14-6-7-15(28-4)16(12-14)29-5/h6-9,12H,10-11,13H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDNVOMDMASSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Triazolopyridazine Core : This core structure is known for its diverse biological activities.
  • Dimethoxyphenyl Group : Enhances the compound's lipophilicity and binding affinity to biological targets.
  • Butanamide Moiety : Contributes to the overall stability and solubility of the compound.

Molecular Formula

The molecular formula for this compound is C20H26N6O3C_{20}H_{26}N_{6}O_{3}.

Key Physical Properties

PropertyValue
Molecular Weight394.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

The biological activity of this compound primarily stems from its interaction with various molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors involved in several biological pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes associated with inflammatory responses.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmission and pain pathways.

Case Study Insights

In a recent study investigating similar triazolopyridazine derivatives:

  • In vitro assays demonstrated that compounds with similar structural motifs exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain .
  • Animal models indicated that these compounds could reduce inflammatory markers and pain responses effectively.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit potent anti-inflammatory properties.

Example Findings

  • IC50 Values : Inhibition of COX-II was observed with IC50 values ranging from 0.52 μM to 22.25 μM across various derivatives .
  • Mechanism : The inhibition is believed to occur through competitive binding at the enzyme's active site.

Anticancer Potential

Some studies have suggested that triazolopyridazine derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines.

Notable Results

  • Compounds demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values in the micromolar range.

Antimicrobial Activity

There is preliminary evidence suggesting that certain derivatives exhibit antimicrobial properties against various bacterial strains.

Research Highlights

  • A derivative showed an MIC (Minimum Inhibitory Concentration) value of 31.25 μg/mL against Mycobacterium bovis BCG .

Comparison with Similar Compounds

Substituent Effects :

  • Amide Chains : The 3,3-dimethylbutanamide moiety provides steric bulk and lipophilicity, contrasting with the benzamide or acetamide groups in analogues, which may alter membrane permeability and target binding .

Physicochemical Properties and Spectroscopic Analysis

  • NMR Profiling : highlights that chemical shifts in regions corresponding to protons near substituents (e.g., positions 29–36 and 39–44) are sensitive to structural changes. The target compound’s 3,4-dimethoxyphenyl and bulky amide groups are expected to induce distinct shifts in these regions compared to analogues with smaller substituents (e.g., methyl or ethoxy groups) .

Q & A

Q. What are the critical steps in synthesizing N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide?

  • Methodological Answer : Synthesis involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:
  • Cyclization : Formation of the triazolo[4,3-b]pyridazine core via hydrazine intermediates under reflux conditions (e.g., ethanol, 80°C) .
  • Functionalization : Introduction of the 3,4-dimethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide .
  • Etherification : Reaction of the 6-hydroxy group with 3,3-dimethylbutanamide-substituted ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
  • Purification : Use of HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., δ 3.8 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₈N₄O₄) .
  • IR Spectroscopy : Identifies carbonyl (1700–1650 cm⁻¹) and ether (1250–1150 cm⁻¹) functionalities .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based kits (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables:
ParameterOptimal RangeImpact on YieldEvidence
Temperature70–90°C±15%
CatalystPd(OAc)₂ with XPhos+20% efficiency
SolventDMF vs. THFDMF improves solubility
  • Statistical Analysis : Response surface methodology (RSM) identifies interactions between parameters .

Q. How can contradictions between in vitro and in vivo biological data be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Confirm in vitro hits with SPR (surface plasmon resonance) for binding affinity .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to explain poor in vivo efficacy .
  • Dose-Response Studies : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What strategies guide structure-activity relationship (SAR) studies for triazolopyridazine derivatives?

  • Methodological Answer :
  • Core Modifications : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OH) substituents .
  • Side-Chain Variations : Test alkyl vs. aryl groups on the butanamide moiety for lipophilicity adjustments (logP calculations) .
  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) to inform rational design .

Q. Which advanced techniques confirm molecular conformation and target interactions?

  • Methodological Answer :
  • X-ray Diffraction : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with 3,4-dimethoxy groups) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in solvated systems (100 ns trajectories, AMBER force field) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.